1-Ethyl-2-(pyrrolidin-3-yloxy)-1h-imidazole
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Overview
Description
1-Ethyl-2-(pyrrolidin-3-yloxy)-1h-imidazole is a heterocyclic compound that contains both an imidazole ring and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-2-(pyrrolidin-3-yloxy)-1h-imidazole typically involves the reaction of 1-ethylimidazole with 3-chloropyrrolidine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
1-Ethyl-2-(pyrrolidin-3-yloxy)-1h-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the imidazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Oxidized derivatives of the imidazole ring.
Reduction: Reduced forms of the imidazole or pyrrolidine rings.
Substitution: Substituted imidazole derivatives.
Scientific Research Applications
1-Ethyl-2-(pyrrolidin-3-yloxy)-1h-imidazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1-Ethyl-2-(pyrrolidin-3-yloxy)-1h-imidazole involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, modulating their activity. The imidazole ring can coordinate with metal ions, while the pyrrolidine ring can interact with hydrophobic pockets in proteins, influencing their function.
Comparison with Similar Compounds
Similar Compounds
- 1-Ethyl-2-(pyrrolidin-3-yloxy)-benzene
- 1-Ethyl-2-(pyrrolidin-3-yloxy)-pyridine
- 1-Ethyl-2-(pyrrolidin-3-yloxy)-thiophene
Uniqueness
1-Ethyl-2-(pyrrolidin-3-yloxy)-1h-imidazole is unique due to the presence of both an imidazole and a pyrrolidine ring, which imparts distinct chemical and biological properties. The combination of these rings allows for versatile interactions with various molecular targets, making it a valuable compound in research and development.
Properties
Molecular Formula |
C9H15N3O |
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Molecular Weight |
181.23 g/mol |
IUPAC Name |
1-ethyl-2-pyrrolidin-3-yloxyimidazole |
InChI |
InChI=1S/C9H15N3O/c1-2-12-6-5-11-9(12)13-8-3-4-10-7-8/h5-6,8,10H,2-4,7H2,1H3 |
InChI Key |
ZIPXUDXPDROBRO-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CN=C1OC2CCNC2 |
Origin of Product |
United States |
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